N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide
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Overview
Description
4-N-Acetylamino-1-oxaspiro[5.5]undecane is a chemical compound with the molecular formula C12H21NO2 and a molecular weight of 211.30 g/mol . It is primarily used in proteomics research . The compound is characterized by its spirocyclic structure, which includes an oxaspiro ring and an acetylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Acetylamino-1-oxaspiro[5.5]undecane typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a spirocyclic precursor under acidic conditions.
Introduction of the Acetylamino Group: The acetylamino group is introduced through an acetylation reaction. This involves reacting the spirocyclic intermediate with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of 4-N-Acetylamino-1-oxaspiro[5.5]undecane follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-N-Acetylamino-1-oxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The acetylamino group can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
4-N-Acetylamino-1-oxaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Employed in the study of protein-ligand interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 4-N-Acetylamino-1-oxaspiro[5.5]undecane involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, affecting their structure and function. The spirocyclic core provides rigidity, enhancing the compound’s binding affinity to its targets. Pathways involved include modulation of enzyme activity and inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 4-N-Acetylamino-1-oxaspiro[4.5]decane
- 4-N-Acetylamino-1-oxaspiro[6.5]dodecane
Uniqueness
4-N-Acetylamino-1-oxaspiro[5.5]undecane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and binding affinity, making it more effective in various applications.
Properties
CAS No. |
946051-14-5 |
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Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-(1-oxaspiro[5.5]undecan-4-yl)acetamide |
InChI |
InChI=1S/C12H21NO2/c1-10(14)13-11-5-8-15-12(9-11)6-3-2-4-7-12/h11H,2-9H2,1H3,(H,13,14) |
InChI Key |
VGOOETSVGWKUSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCOC2(C1)CCCCC2 |
Origin of Product |
United States |
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